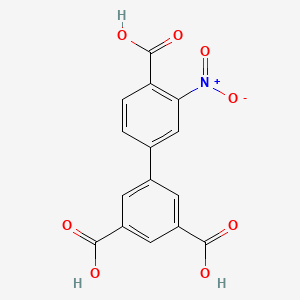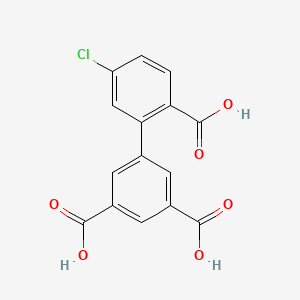
4-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid, also known as 4-chloro-2-benzoylbenzoic acid (4-CBB), is a chlorinated aromatic carboxylic acid with a molecular weight of 306.5 g/mol. It is an important intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agricultural chemicals, dyes, and pigments. 4-CBB is a versatile and stable building block for a variety of organic syntheses. It is widely used in the synthesis of various biologically active compounds, such as antibiotics, antifungals, hormones, and antineoplastic agents.
作用机制
4-CBB is an important intermediate in the synthesis of a wide range of organic compounds. It is a versatile and stable building block for a variety of organic syntheses. The reaction of 4-chlorobenzoic acid with 3,5-dicarboxybenzyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide, yields 4-CBB in high purity. The reaction takes place in an organic solvent, such as dichloromethane or toluene, at a temperature of around 100°C.
Biochemical and Physiological Effects
4-CBB is used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as antibiotics, antifungals, hormones, and antineoplastic agents. In addition, it has been used in the synthesis of various polymers, such as polyesters and polyamides. 4-CBB has been found to have an inhibitory effect on the growth of certain microorganisms, and has been shown to possess antifungal, antiviral, and anti-inflammatory properties. It has also been found to possess antineoplastic activity.
实验室实验的优点和局限性
The use of 4-CBB in laboratory experiments has several advantages. It is a stable and versatile building block for a variety of organic syntheses. It is readily available and can be synthesized in high purity with a simple reaction. In addition, it is relatively inexpensive and has a low toxicity profile. The main limitation of 4-CBB is that it is a chlorinated aromatic carboxylic acid, which may have a negative impact on the environment.
未来方向
The use of 4-CBB in laboratory experiments has several potential future directions. It could be used in the synthesis of new compounds, such as antibiotics, antifungals, hormones, and antineoplastic agents. It could also be used in the synthesis of new polymers, such as polyesters and polyamides. In addition, 4-CBB could be used in the development of new catalysts, such as Lewis acids and Brønsted acids. Finally, it could be used in the development of new drug delivery systems, such as liposomes and nanoparticles.
合成方法
4-CBB can be synthesized in a variety of ways. The most common method is the reaction of 4-chlorobenzoic acid with 3,5-dicarboxybenzyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction takes place in an organic solvent, such as dichloromethane or toluene, at a temperature of around 100°C. The reaction is fast and efficient, and yields a product with a high purity of 95%.
科学研究应用
4-CBB is used in a variety of scientific research applications. It is widely used in the synthesis of various compounds, such as antibiotics, antifungals, hormones, and antineoplastic agents. It has also been used in the synthesis of various organic compounds, such as dyes, pigments, and agricultural chemicals. In addition, 4-CBB has been used in the synthesis of various polymers, such as polyesters and polyamides.
属性
IUPAC Name |
5-(2-carboxy-5-chlorophenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO6/c16-10-1-2-11(15(21)22)12(6-10)7-3-8(13(17)18)5-9(4-7)14(19)20/h1-6H,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKISLCAWFUBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691895 |
Source


|
| Record name | 5-Chloro[1,1'-biphenyl]-2,3',5'-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid | |
CAS RN |
1261984-81-9 |
Source


|
| Record name | 5-Chloro[1,1'-biphenyl]-2,3',5'-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




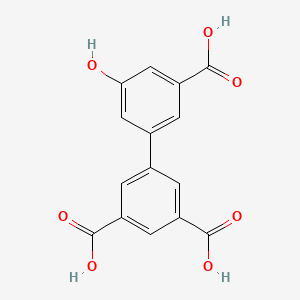



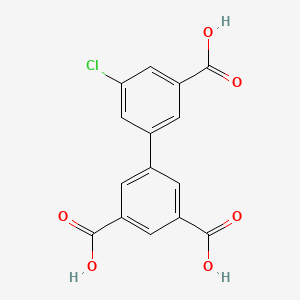
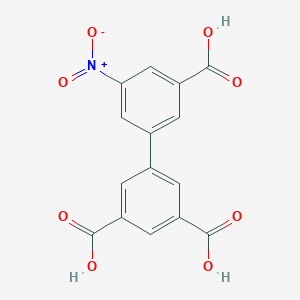

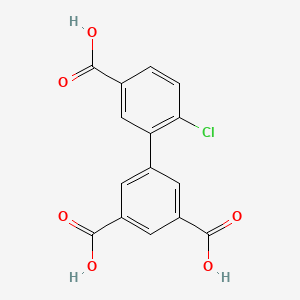
![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-methylbenzoic acid, 95%](/img/structure/B6410324.png)
![3-Amino-5-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95%](/img/structure/B6410331.png)
